Pnri-299

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

PNRI-299 is a small molecule identified through chemogenomic screening for its ability to inhibit the activity of activator protein 1 (AP-1), a transcription factor involved in regulating various cellular processes []. Research on PNRI-299 has focused on its potential applications in treating diseases associated with AP-1 dysregulation.

In Vitro Studies: Targeting AP-1 for Therapeutic Benefit

- Mechanism of action: PNRI-299 acts as a selective inhibitor of AP-1 transcription. Studies have shown that it specifically interacts with a cysteine residue (Cys-65) on a protein called Ref-1, which is a component of the AP-1 complex []. This interaction disrupts the ability of AP-1 to bind to DNA and activate gene expression.

- Reduced inflammatory response: In cell-based experiments, PNRI-299 treatment effectively reduced the activity of AP-1 and its downstream inflammatory targets []. This suggests that PNRI-299 may hold promise for developing therapies for conditions characterized by chronic inflammation.

In Vivo Studies: Potential for Treating Allergic Asthma

Animal studies using a mouse model of allergic asthma have shown promising results for PNRI-299. Treatment with PNRI-299 significantly reduced the influx of inflammatory cells, such as eosinophils, monocytes, and macrophages, into the lungs []. This resulted in decreased airway mucus production and edema, key features of allergic asthma. These findings suggest that PNRI-299 may be a potential therapeutic candidate for controlling the inflammatory response in asthma [].

PNRI-299 is a selective inhibitor of the Activator Protein 1 (AP-1) transcription factor, characterized by its ability to modulate various biological pathways without impacting Nuclear Factor kappa B (NF-κB) transcription or thioredoxin activity. The compound has a molecular formula of C21H15N5O and a molecular weight of 401.38 g/mol, making it a notable candidate in pharmacological research due to its unique mechanism of action and specificity for AP-1 inhibition .

The synthesis of PNRI-299 involves multi-step organic reactions that typically include the formation of key intermediates followed by selective modifications to achieve the final compound. While specific synthetic pathways are proprietary or not fully disclosed in public literature, methods generally involve coupling reactions and functional group transformations that preserve the compound's integrity and activity .

PNRI-299 stands out due to its high selectivity for AP-1 without affecting other critical transcription factors, making it particularly valuable for targeted therapeutic strategies .

Interaction studies of PNRI-299 reveal its selectivity for AP-1 over other transcription factors. It has been shown to have minimal interactions with NF-κB and thioredoxin systems, which are often involved in redox regulation and inflammatory responses. This selectivity is advantageous for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors .

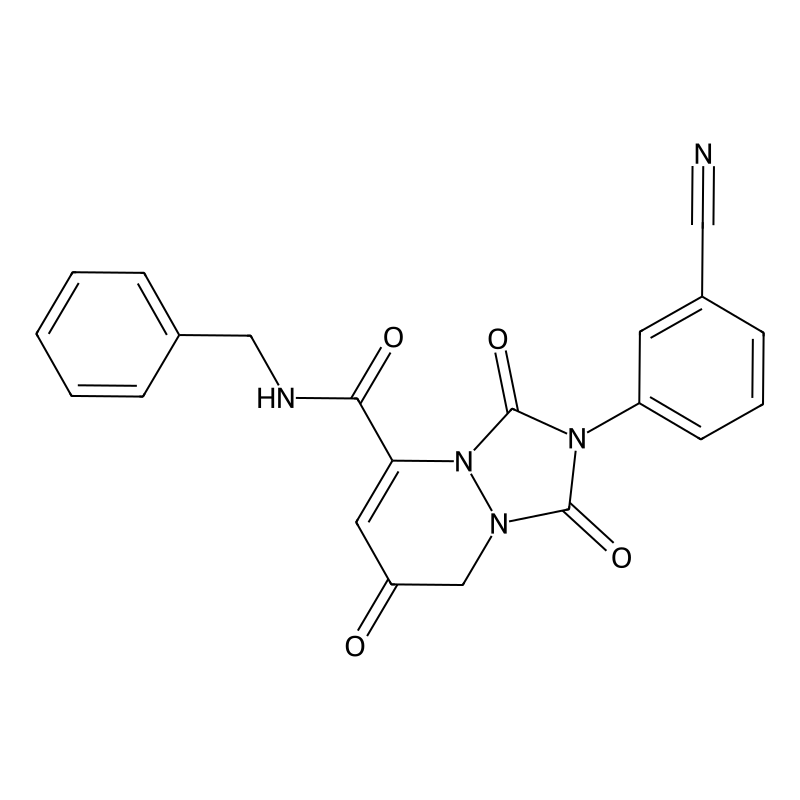

PNRI-299 is characterized by the molecular formula C₂₁H₁₅N₅O₄, representing a complex organic compound with distinct structural features [1] [2]. The molecular weight of PNRI-299 is precisely 401.37 daltons, as confirmed through multiple analytical determinations [1] [2] [3]. This molecular composition indicates the presence of 21 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms, reflecting the compound's heterocyclic nature and functional group complexity [1] [2].

The Chemical Abstracts Service registry number for PNRI-299 is 550368-41-7, providing a unique identifier for this specific chemical entity [1] [2] [3]. The compound's empirical formula demonstrates a high degree of unsaturation, consistent with its aromatic ring systems and multiple heterocyclic components [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₅N₅O₄ | [1] [2] |

| Molecular Weight | 401.37 g/mol | [1] [2] [3] |

| CAS Registry Number | 550368-41-7 | [1] [2] [3] |

| Nitrogen Content | 5 atoms | [1] [2] |

| Oxygen Content | 4 atoms | [1] [2] |

Structural Characteristics of PNRI-299

PNRI-299 exhibits a sophisticated molecular architecture incorporating multiple heterocyclic ring systems and functional groups [4]. The compound features a beta-strand mimetic template design that incorporates an enedione moiety specifically engineered to interact with reactive cysteine nucleophiles in redox protein active sites [4] [5]. The structural framework consists of interconnected aromatic rings with strategically positioned functional groups that confer its biological activity [4].

The compound's structure includes a pyrazole ring system fused with additional aromatic components, creating a rigid molecular scaffold [1]. The presence of a cyano group (-CN) attached to one of the aromatic rings contributes to the compound's electronic properties and binding characteristics [1] [2]. The enedione functionality serves as a critical reactive center, designed to form reversible covalent interactions with target proteins [4] [5].

The three-dimensional molecular architecture places the enedione moiety in an optimal position for interaction with the redox nucleophile Cys-65 of redox effector factor-1 [4]. The compound's structural design incorporates specific spatial arrangements that facilitate selective binding to hydrophobic pockets within target proteins [4]. The aromatic ring systems provide structural rigidity while the functional groups contribute to the compound's selectivity and binding affinity [4].

The structural characteristics reveal a carefully designed molecular framework where the X and Y functionalities can be varied to achieve specificity for individual redox factors [4]. In PNRI-299, the X group corresponds to NHCH₂Ph (benzyl amino) and the Y group represents m-cyanophenyl functionality [4].

IUPAC Naming and Chemical Identity

The systematic nomenclature of PNRI-299 follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds [1]. The compound's SMILES notation is O=C1N2N(C(C(NCC3=CC=CC=C3)=O)=CC(C2)=O)C(N1C4=CC(C#N)=CC=C4)=O, which provides a linear representation of its molecular structure [1] [2] [6].

The systematic chemical name reflects the compound's multi-ring structure incorporating pyrazole and pyrimidine-like components with specific substitution patterns [1]. The presence of the cyano group and benzyl substituent are integral components of the systematic nomenclature [1]. The InChI identifier for PNRI-299 provides an additional standardized representation of its molecular structure [7].

The compound belongs to the class of heterocyclic organic compounds characterized by nitrogen-containing ring systems [1]. The chemical identity encompasses both the structural framework and the specific arrangement of functional groups that confer its biological properties [1] [4]. The systematic naming convention accounts for the stereochemical aspects and the specific connectivity patterns within the molecule [1].

| Nomenclature System | Identifier | Reference |

|---|---|---|

| SMILES | O=C1N2N(C(C(NCC3=CC=CC=C3)=O)=CC(C2)=O)C(N1C4=CC(C#N)=CC=C4)=O | [1] [2] [6] |

| CAS Number | 550368-41-7 | [1] [2] [3] |

| Molecular Formula | C₂₁H₁₅N₅O₄ | [1] [2] |

Physical and Chemical Properties

PNRI-299 demonstrates specific physical and chemical characteristics that influence its behavior in biological systems [2] [7]. The compound exhibits solubility in dimethyl sulfoxide, which is commonly utilized for preparation of stock solutions in research applications [2] [8]. The recommended storage conditions specify maintenance at -20°C to preserve chemical stability and prevent degradation [2] [8].

The compound's density has been determined to be 1.5 ± 0.1 g/cm³, reflecting its molecular packing characteristics [7]. The polarizability of PNRI-299 is measured at 41.4 ± 0.5 × 10⁻²⁴ cm³, indicating its electronic distribution properties [7]. These physical parameters contribute to understanding the compound's behavior in solution and its interactions with biological targets [7].

The compound exists as a solid under standard conditions, with specific handling requirements for optimal preservation [6] [7]. The chemical stability profile indicates sensitivity to light and temperature, necessitating appropriate storage protocols [2] [8]. The solvent compatibility extends beyond dimethyl sulfoxide to include other polar aprotic solvents suitable for biological assays [2].

| Physical Property | Value | Units | Reference |

|---|---|---|---|

| Density | 1.5 ± 0.1 | g/cm³ | [7] |

| Polarizability | 41.4 ± 0.5 | 10⁻²⁴ cm³ | [7] |

| Physical State | Solid | - | [6] [7] |

| Solubility | Soluble in DMSO | - | [2] [8] |

| Storage Temperature | -20°C | °C | [2] [8] |

The chemical properties of PNRI-299 include its reactivity profile with cysteine residues in proteins, which forms the basis of its biological mechanism [4]. The enedione moiety serves as an electrophilic center capable of forming reversible covalent bonds with nucleophilic cysteine sulfur atoms [4]. This reactivity is selective and depends on the specific microenvironment of the target cysteine residues [4].

Structural Elements Conferring AP-1 Inhibition

The molecular design of PNRI-299 incorporates specific structural elements that enable its selective inhibition of activator protein-1 transcription through interaction with redox effector factor-1 [4] [5]. The compound's beta-strand mimetic template acts as a reversible inhibitor designed to function as a pseudosubstrate for redox proteins [4]. The enedione moiety represents the key pharmacophore responsible for trapping reactive cysteine nucleophiles in the active sites of redox proteins [4] [5].

The structural basis for activator protein-1 inhibition relies on PNRI-299's interaction with the redox nucleophile Cys-65 of redox effector factor-1 [4]. The compound binds within a hydrophobic pocket of redox effector factor-1 that includes Trp-67, Trp-75, Trp-83, Leu-92, and Pro-311, as determined through structural modeling based on X-ray crystallographic data [4]. This specific binding site interaction disrupts the normal redox function of redox effector factor-1, preventing its ability to reduce the S-nitroso group of Jun Cys-252 within the DNA binding region of activator protein-1 [4].

The selectivity of PNRI-299 for activator protein-1 inhibition over other transcription factors results from the specific geometric arrangement of its functional groups [4]. The benzyl amino substituent (X = NHCH₂Ph) and the m-cyanophenyl group (Y = m-cyanophenyl) provide the necessary spatial and electronic characteristics for selective binding to redox effector factor-1 [4]. The cyano group contributes to the compound's binding affinity through specific interactions within the target protein's binding pocket [4].

| Structural Element | Function | Target Interaction | Reference |

|---|---|---|---|

| Enedione Moiety | Cysteine Trapping | Cys-65 of Ref-1 | [4] [5] |

| Beta-strand Template | Protein Mimicry | Redox Protein Active Site | [4] |

| Benzyl Amino Group | Selectivity | Hydrophobic Pocket | [4] |

| m-Cyanophenyl Group | Binding Affinity | Trp residues | [4] |

The mechanism of activator protein-1 inhibition involves the formation of a reversible covalent bond between the enedione functionality of PNRI-299 and the sulfur atom of Cys-65 in redox effector factor-1 [4]. This interaction prevents redox effector factor-1 from performing its normal function of reducing oxidized cysteine residues in activator protein-1 transcription factors [4]. The compound demonstrates an inhibitory concentration 50% value of 20 μM for activator protein-1 transcription while showing no significant effect on nuclear factor κB transcription up to 200 μM, indicating high selectivity [4] [2].